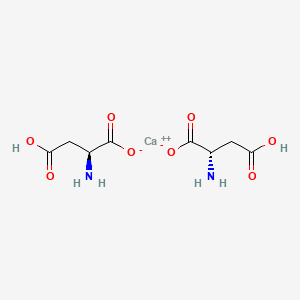

Calcium l-aspartate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Calcium l-aspartate is a calcium salt of l-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is known for its high bioavailability and is often used as a dietary supplement to provide calcium, an essential mineral for bone health and various physiological functions .

作用機序

Target of Action

Calcium L-aspartate, a combination of calcium and the amino acid L-aspartate, primarily targets calcium channels and amino acid receptors in the body . Calcium is an essential nutrient that plays a vital role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways . L-aspartate is a glycogenic amino acid that promotes energy production via its metabolism in the Krebs cycle .

Mode of Action

This compound dissociates into its constituent parts, calcium and L-aspartate, upon ingestion . Calcium ions interact with calcium channels, playing a crucial role in various cellular functions such as muscle contraction, neurotransmitter release, and cell growth . L-aspartate, on the other hand, serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .

Biochemical Pathways

This compound affects several biochemical pathways. Calcium is involved in signal transduction pathways, while L-aspartate is involved in the Krebs cycle, a central metabolic pathway . L-aspartate is formed by the transamination of the Krebs cycle intermediate oxaloacetate . It also participates in the urea cycle, helping to produce glutamine and urea, thereby reducing the levels of ambient ammonia .

Pharmacokinetics

It is known that upon ingestion, the compound readily dissociates into calcium and l-aspartate, which are then absorbed by active transport, distributed, and metabolized . The metabolic effects of this compound are concentration-dependent . It is likely that without optimizing chronic intravenous infusion, this compound has minimal impact on healthy brain energy metabolism due to systemic clearance and the blood-brain barrier .

Result of Action

The application of this compound has been shown to have significant effects on cellular structure and function. For example, in plants, it has been found to improve root growth and stress tolerance . It has been shown to increase the diameter of the root system and thickness of the cortex, improve plant traits, yield-related factors, and the calcium fertilizer utilization rate .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in agricultural applications, the concentration of this compound nanoparticles can significantly affect plant growth . A concentration of 80 mg L-1 was found to be optimal for promoting growth, while a concentration of 320 mg L-1 showed toxic impacts and hindered plant growth . Therefore, the environment and the specific conditions under which this compound is used can significantly influence its action, efficacy, and stability.

生化学分析

Biochemical Properties

Calcium L-aspartate is a precursor leading to the biosynthesis of multiple biomolecules required for plant growth and defense, such as nucleotides, nicotinamide adenine dinucleotide (NAD), organic acids, amino acids, and their derived metabolites .

Cellular Effects

This compound nanoparticles have been shown to modify the root ultrastructure and improve plant yield in Brassica napus L . They have a positive impact on the root cellular structure and rapeseed yield .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with pectin nanostructures in the cell wall . The inhibitory effect of this compound nanoparticles is primarily due to the formation of highly methoxylated pectin and a change in pectin nanostructure in the cell wall .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound nanoparticles have been observed to change over time . For example, a concentration of 80 mg L − 1 this compound nanoparticles was found to be an appropriate concentration for promoting trifoliate-seedling growth .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the biosynthesis of nucleotides, NAD, organic acids, and amino acids .

準備方法

Synthetic Routes and Reaction Conditions

Calcium l-aspartate can be synthesized by reacting l-aspartic acid with calcium carbonate in the presence of water. The reaction typically involves dissolving l-aspartic acid in water to form a supersaturated solution, followed by the addition of calcium carbonate. The mixture is then stirred and heated to promote the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves more sophisticated techniques to ensure high yield and purity. One method includes the use of liquid nitrogen to promote the reaction between l-aspartic acid and calcium hydroxide. The reaction mixture is then subjected to a series of steps including pH adjustment, ethanol addition, and drying to obtain the final product .

化学反応の分析

Types of Reactions

Calcium l-aspartate primarily undergoes chelation reactions due to the presence of both amino and carboxyl groups in the l-aspartic acid moiety. These reactions are essential for its role in biological systems, where it can bind to various metal ions.

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include l-aspartic acid, calcium carbonate, and calcium hydroxide. The reactions are typically carried out in aqueous solutions, with conditions such as pH adjustment and temperature control being crucial for optimizing the yield .

Major Products Formed

The primary product formed from these reactions is this compound itself. depending on the reaction conditions, other by-products such as unreacted l-aspartic acid or calcium salts may also be present .

科学的研究の応用

類似化合物との比較

Similar Compounds

Calcium aspartate: Similar to calcium l-aspartate but may differ in the specific isomer of aspartic acid used.

L-ornithine-L-aspartate: Used in the management of hepatic encephalopathy and has different applications compared to this compound.

Aspartic acid: The parent compound of this compound, involved in various metabolic pathways.

Uniqueness

This compound is unique due to its high bioavailability and specific applications in both agriculture and medicine. Its ability to improve nutrient uptake and stress tolerance in plants, along with its role in providing essential calcium for human health, sets it apart from other similar compounds .

特性

CAS番号 |

21059-46-1 |

|---|---|

分子式 |

C4H5CaNO4 |

分子量 |

171.16 g/mol |

IUPAC名 |

calcium;(2S)-2-aminobutanedioate |

InChI |

InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |

InChIキー |

OPSXJNAGCGVGOG-DKWTVANSSA-L |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2] |

異性体SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Ca+2] |

正規SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2] |

| 21059-46-1 10389-09-0 |

|

ピクトグラム |

Irritant |

関連するCAS |

39162-75-9 10389-09-0 |

同義語 |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)

![(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1663355.png)

![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)